molecular formula C10H10BrNO B2795464 6-Bromo-3,3-dimethylindolin-2-one CAS No. 158326-84-2

6-Bromo-3,3-dimethylindolin-2-one

Numéro de catalogue: B2795464
Numéro CAS: 158326-84-2
Poids moléculaire: 240.1
Clé InChI: DBAOYNGOQUASPE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-3,3-dimethylindolin-2-one is a brominated heterocyclic organic compound with the molecular formula C10H10BrNO. It is a derivative of indolin-2-one, featuring a bromine atom at the 6-position and two methyl groups at the 3-position of the indoline ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination of Indolin-2-one: The compound can be synthesized by the bromination of indolin-2-one using bromine in the presence of a suitable catalyst, such as ferric chloride (FeCl3).

  • Methylation of 6-Bromoindolin-2-one: Another method involves the methylation of 6-bromoindolin-2-one using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and methylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 6-bromo-3,3-dimethylindole-2,3-dione.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivative.

  • Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: 6-Bromo-3,3-dimethylindole-2,3-dione

  • Reduction Products: 6-Bromo-3,3-dimethylindolin-2-amine

  • Substitution Products: 6-Hydroxy-3,3-dimethylindolin-2-one, 6-Amino-3,3-dimethylindolin-2-one

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 6-bromo-3,3-dimethylindolin-2-one exhibit significant anticancer properties. For instance, compounds derived from this indolinone have shown efficacy against various cancer cell lines by inhibiting specific pathways involved in cell proliferation and survival. A study highlighted the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for cellular responses to stress and inflammation, and its inhibition could lead to therapeutic applications in treating inflammatory diseases and cancer . The synthesis of analogs has been optimized to enhance their inhibitory potency against this target.

Organic Synthesis

Synthesis of Oxindoles
this compound serves as a versatile building block in the synthesis of oxindole derivatives. These derivatives are important due to their diverse biological activities, including anti-inflammatory and analgesic effects. A notable method involves using visible light photoredox catalysis to facilitate the formation of oxindoles from various substrates . This approach not only enhances yields but also minimizes environmental impact compared to traditional methods.

Pharmacokinetics

Bioavailability Studies
Pharmacokinetic studies have demonstrated that derivatives of this compound possess favorable absorption and distribution characteristics. For example, one study reported that certain derivatives show good permeability across biological membranes, indicating potential for oral bioavailability . This characteristic is crucial for drug development as it affects dosing regimens and therapeutic effectiveness.

Case Studies

Study Findings Reference
Anticancer ActivityInduced apoptosis in breast cancer cell lines
Enzyme InhibitionPotent inhibitor of p38 MAPK
Synthesis MethodHigh-yield synthesis of oxindoles via photoredox catalysis
PharmacokineticsGood membrane permeability and oral bioavailability

Mécanisme D'action

The mechanism by which 6-Bromo-3,3-dimethylindolin-2-one exerts its effects depends on its specific application. For example, in pharmaceutical applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological or chemical context.

Comparaison Avec Des Composés Similaires

  • 6-Bromoindolin-2-one: Lacks the methyl groups present in 6-Bromo-3,3-dimethylindolin-2-one.

  • 6-Bromooxindole: Another brominated indole derivative with different substitution patterns.

  • 3,3-Dimethylindolin-2-one: Similar structure but without the bromine atom.

Uniqueness: this compound is unique due to its combination of bromine and methyl groups, which confer distinct chemical properties and reactivity compared to its similar compounds. This combination allows for a wider range of chemical transformations and applications.

Activité Biologique

6-Bromo-3,3-dimethylindolin-2-one is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a bromine atom at the sixth position and two methyl groups at the third position of the indole ring. The presence of a carbonyl group enhances its reactivity and biological activity compared to other indole derivatives.

Property Value
Molecular FormulaC₈H₈BrN₁O
Molecular Weight212.04 g/mol
Melting Point217-221 °C
SolubilitySoluble in DMSO

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity : Studies have shown that this compound possesses cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) with an IC50 value of approximately 74.41 µM . It has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antiviral Properties : Preliminary studies suggest that compounds similar to this compound may exhibit antiviral activity, making them candidates for further investigation in viral infections.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro, which could be beneficial in treating inflammatory diseases.
  • Mechanism of Action : The mechanism by which this compound exerts its effects is believed to involve the modulation of various signaling pathways, including those related to cell proliferation and apoptosis. It interacts with specific molecular targets, influencing their activity and leading to therapeutic effects .

Study on Anticancer Activity

A study conducted on the effects of this compound on HEPG2 liver carcinoma cells revealed promising results. The compound exhibited significant antiproliferative activity with an IC50 value indicating effective inhibition of cell growth. This suggests its potential as a therapeutic agent for liver cancer treatment .

Synthesis and Derivative Analysis

Research has also focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the indole structure have led to compounds with improved efficacy against specific cancer types and enhanced selectivity for molecular targets .

Propriétés

IUPAC Name

6-bromo-3,3-dimethyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-10(2)7-4-3-6(11)5-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAOYNGOQUASPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)Br)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158326-84-2
Record name 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of potassium tert-butylate (12.8 g, 114 mmol) in dry THF (80 ml) at 0° C. under an argon atmosphere was added portionwise 6-bromoindolin-2-one (5.0 g, 22.9 mmol) followed by copper(I) bromide-dimethylsulfide complex (470 mg, 2.29 mmol). MeI (6.82 g, 3.00 ml, 48.0 mmol) was added dropwise within 45 minutes, keeping temperature of the reaction mixture below 8° C. The reaction mixture was warmed to room temperature and kept at this temperature for 16 hours. The reaction mixture was cooled to 0° C. again and saturated aqueous ammonium chloride solution was cautiously added. The mixture was diluted with tert-butyl methyl ether and water. The aqueous phase was extracted with tert-butyl methyl ether, the combined organic phases were dried over sodium sulfate, the solvent was evaporated and the residue purified by silica gel chromatography using ethyl acetate/heptane as eluent. The title compound was obtained as light yellow solid (5.17 g).
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

3,3-Dimethyl-6-bromoindoline (3.10 g), 1-[2-(4-fluorophenyl)ethyl]-4-piperidone (2.81 g) and triacetoxylated sodium borohydride (5.70 g) were treated as in Example 16 to give the title compound (2.72 g) as a white amorphous solid (yield: 49.8%).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
2.81 g
Type
reactant
Reaction Step One
[Compound]
Name
triacetoxylated sodium borohydride
Quantity
5.7 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To 1-acetyl-6-bromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one (5.2 g) were added 1N aqueous NaOH solution (11 ml) and EtOH (44 ml), and the mixture was stirred at room temperature for one hour. After the reaction was complete, the solvent was concentrated, and thereto was added dropwise a 2N aqueous hydrochloric acid solution. The precipitated crystals were extracted with ethyl acetate, and this ethyl acetate solution was washed with water and an aqueous sodium chloride solution, dried over magnesium sulfate, filtered, and concentrated. The obtained residue (4.1 g) was used in the subsequent reaction without further treatment.
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
44 mL
Type
solvent
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.